tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl 5-hydroxy-2-azaspiro[55]undecane-2-carboxylate is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of an alcohol or amine .
Scientific Research Applications
tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
Uniqueness
tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-7-12(17)15(11-16)8-5-4-6-9-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
BDEVDMTYWXURPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCCCC2)O |
Origin of Product |
United States |
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